molecular formula C46H65N13O11S2 B3137030 (Deamino-Cys1,Val4,D-Arg8)-Vasopressin CAS No. 43157-23-9

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Cat. No.: B3137030
CAS No.: 43157-23-9
M. Wt: 1040.2 g/mol
InChI Key: KEBRFHAVFOSSOX-WSFLLCRESA-N
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Description

DVDAVP, also known as 1-deamino-4-valine-8-D-arginine-vasopressin, is a synthetic analog of vasopressin. Vasopressin is a peptide hormone that plays a crucial role in regulating water retention in the body. DVDAVP is a modified form of vasopressin, where specific amino acids have been altered to enhance its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DVDAVP involves the manual assembly of the peptide using Boc (tert-butyloxycarbonyl) chemistry. The precursor is assembled with in-situ neutralization, containing a cysteine residue at position 6. Boc deprotections are accomplished using neat trifluoroacetic acid (TFA), and couplings are performed in dimethylformamide (DMF) using four equivalents of Boc-amino acids .

Industrial Production Methods

Industrial production of DVDAVP follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and analysis to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DVDAVP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dimerized peptides, reduced peptides with free thiol groups, and substituted peptides with modified properties .

Scientific Research Applications

DVDAVP has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in regulating water retention and its interaction with vasopressin receptors.

    Medicine: Used in the treatment of conditions like diabetes insipidus and nocturia due to its antidiuretic properties.

    Industry: Employed in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

DVDAVP exerts its effects by interacting with vasopressin receptors, specifically the V2 receptors in the kidneys. This interaction leads to the insertion of aquaporin water channels into the apical membrane of the collecting ducts, increasing water reabsorption. Additionally, DVDAVP can activate V1a receptors, leading to the release of von Willebrand factor and coagulation factor VIII .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DVDAVP is unique due to its specific modifications, including the deamination of cysteine and substitution of arginine with D-arginine. These modifications enhance its stability, reduce pressor effects, and prolong its half-life compared to natural vasopressin .

Properties

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBRFHAVFOSSOX-WSFLLCRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N13O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658832
Record name 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1040.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43157-23-9
Record name 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 2
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 3
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 4
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 5
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 6
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

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